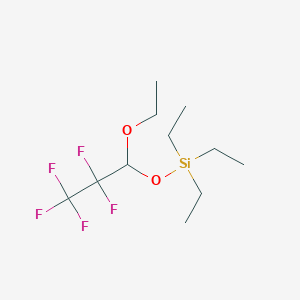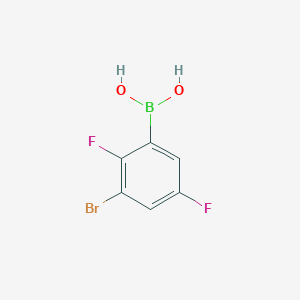![molecular formula C8H4BrFS B8064982 6-Bromo-4-fluorobenzo[b]thiophene CAS No. 826995-63-5](/img/structure/B8064982.png)
6-Bromo-4-fluorobenzo[b]thiophene
Overview
Description
6-Bromo-4-fluorobenzo[b]thiophene is an organosulfur compound that features a benzothiophene core substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Benzo[b]thiophene
Starting Material: Benzo[b]thiophene
Reagents: Bromine (Br₂) and fluorine (F₂) or their respective halogenating agents.
Conditions: The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr₃) for bromination and a suitable fluorinating agent for fluorination. The reaction is carried out under controlled temperature and pressure to ensure selective substitution at the desired positions.
-
Industrial Production Methods
Scale-Up: The industrial synthesis of 6-Bromo-4-fluorobenzo[b]thiophene involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted benzo[b]thiophenes with various functional groups replacing the bromine or fluorine atoms.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Conducted under acidic or basic conditions, depending on the oxidizing agent used.
Products: Oxidized derivatives of benzo[b]thiophene, potentially forming sulfoxides or sulfones.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Conditions: Typically performed under an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of benzo[b]thiophene, such as thiophenes with reduced aromaticity.
Scientific Research Applications
Chemistry
Building Block: 6-Bromo-4-fluorobenzo[b]thiophene serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology
Biological Probes: This compound can be used to design biological probes for studying enzyme activity and protein interactions due to its ability to undergo specific chemical modifications.
Medicine
Industry
Materials Science: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism by which 6-Bromo-4-fluorobenzo[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
-
6-Bromo-4-chlorobenzo[b]thiophene
- Similar structure with chlorine substituting fluorine.
- Different electronic and steric properties due to the presence of chlorine.
-
5-Bromo-4-fluorobenzo[b]thiophene
- Bromine and fluorine atoms are positioned differently on the benzothiophene core.
- Variations in reactivity and potential applications.
-
6-Bromo-3-fluorobenzo[b]thiophene
- Fluorine atom is located at the 3-position instead of the 4-position.
- Different chemical behavior and interaction with biological targets.
Uniqueness
6-Bromo-4-fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
6-bromo-4-fluoro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIJHVQUXMVCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=CC(=C21)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744109 | |
| Record name | 6-Bromo-4-fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-63-5 | |
| Record name | 6-Bromo-4-fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
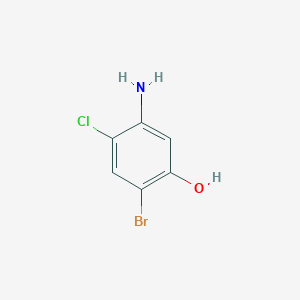
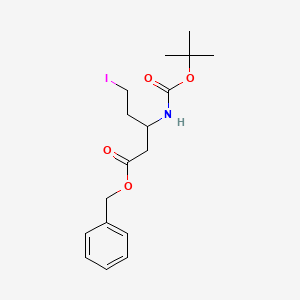


![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)

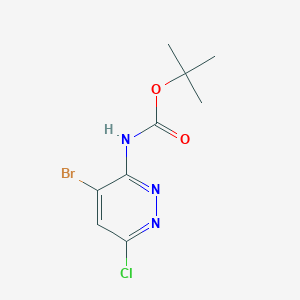

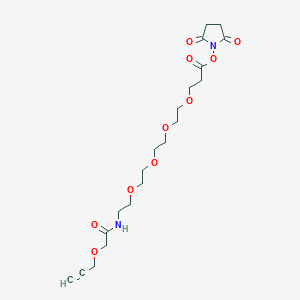
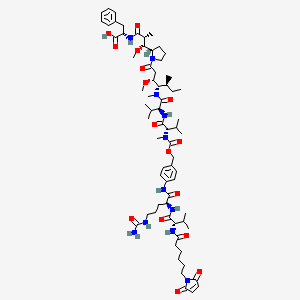
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)

